4-methylbenzenesulfonic acid;4-methylpiperidin-3-one
Description
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4-methylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-2-3-7-4-6(5)8/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMOWLIMPQWOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1=O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Esterification of p-Toluenesulfonic Acid
The most widely adopted industrial method involves the esterification of p-toluenesulfonic acid with methanol. A patented refining process outlines the following steps:
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Reaction Setup : p-Toluenesulfonic acid is combined with methanol in a reactor, heated to 68–69°C, and catalyzed by sulfuric acid or sodium bisulfate.
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Reflux and Distillation : The mixture undergoes reflux at 82–84°C for 3–4 hours, followed by distillation to isolate methyl p-toluenesulfonate.
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Purification : Crude product is washed with distilled water (1:0.8–1.1 mass ratio) and vacuum-dried to achieve >99% purity.
Key Parameters :
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Catalyst concentration: 0.5–1.5% w/w.
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Yield: 85–92% after purification.
Alternative Synthetic Routes
While esterification dominates industrial production, laboratory-scale methods include:
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Sulfonation of Toluene : Direct sulfonation using concentrated sulfuric acid at 110–120°C, yielding 4-methylbenzenesulfonic acid after neutralization.
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Oxidation of p-Xylene : Oxidative sulfonation with sulfur trioxide, though this method is less common due to byproduct formation.
Synthesis of 4-Methylpiperidin-3-One
Multi-Step Hydrogenation and Cyclization
A novel six-step synthesis from N-benzyl-4-carbonyl-ethyl nipecotate is detailed in a 2015 patent:
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Ammoniation : Reaction with 25% aqueous ammonia in ethanol (30–40°C, 16–30 hours) to form a secondary amine intermediate.
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Grignard Addition : Methylmagnesium bromide in tetrahydrofuran at -70–0°C, achieving 85–90% conversion.
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Hydrogenation : Raney Nickel-catalyzed hydrogenation at 10–80°C for 2–60 hours, followed by filtration and solvent removal.
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Resolution : Diastereomeric salt formation with L-di-p-toluoyltartaric acid (L-DTTA) in methanol-water (45–50°C, 10–30 hours).
Optimized Conditions :
Comparative Analysis of Synthetic Routes
Traditional methods for 4-methylpiperidin-3-one synthesis, such as pyridine hydrogenation with molybdenum disulfide, face limitations in scalability and cost. The patented route avoids hazardous reagents (e.g., lithium aluminum hydride) and achieves higher yields through streamlined steps.
Table 1: Efficiency Comparison of 4-Methylpiperidin-3-One Synthesis Methods
Chemical Reactions Analysis
Acid-Catalyzed Reactions
4-Methylbenzenesulfonic acid (TsOH) is a well-documented catalyst in organic synthesis, particularly in reactions requiring Brønsted or Lewis acid activity . When combined with 4-methylpiperidin-3-one, TsOH facilitates:
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Esterification and Transesterification : TsOH protonates carbonyl groups, enhancing electrophilicity. For example, it catalyzes the esterification of carboxylic acids or transesterification of esters under mild conditions (e.g., 60–80°C) .
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Formation of Heterocycles : TsOH promotes cyclization reactions, such as the synthesis of highly substituted piperidines via intramolecular nucleophilic attack . This is critical in pharmaceutical intermediates for antimalarial agents or kinase inhibitors .
Example Reaction Pathway :
Reductive Amination of 4-Methylpiperidin-3-one
The ketone moiety in 4-methylpiperidin-3-one undergoes reductive amination in the presence of TsOH and reducing agents (e.g., NaBHCN or H/Pd-C):
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TsOH protonates the carbonyl oxygen, increasing electrophilicity for amine nucleophilic attack.
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Subsequent reduction yields secondary amines , which are pivotal in drug discovery (e.g., kinase inhibitors) .
Conditions :
Nucleophilic Additions to the Ketone Moiety
The ketone group in 4-methylpiperidin-3-one participates in nucleophilic additions:
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Grignard Reactions : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols.
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Hydride Reductions : NaBH or LiAlH reduce the ketone to 4-methylpiperidin-3-ol , a precursor for chiral ligands or bioactive molecules .
Key Reaction :
Condensation Reactions
TsOH catalyzes condensations involving 4-methylpiperidin-3-one:
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Oxime Formation : Reacts with hydroxylamine to yield oximes, useful in coordination chemistry .
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Hydrazone Synthesis : Forms hydrazones with hydrazines, intermediates in heterocycle synthesis .
Example :
Stability and Reactivity Considerations
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Thermal Stability : TsOH decomposes above 140°C, releasing SO and toluene derivatives .
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Oxidative Sensitivity : The compound reacts with hydroxyl radicals ( cm/molecule·sec), necessitating storage in inert atmospheres .
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Hydrolytic Stability : The salt dissociates in aqueous media, enabling independent reactivity of TsOH and 4-methylpiperidin-3-one .
Scientific Research Applications
Catalytic Applications
4-Methylbenzenesulfonic acid serves as an effective catalyst in multiple organic reactions. Its applications include:
- Synthesis of Unsymmetrical Benzils : Utilized in the one-pot synthesis of unsymmetrical benzils from aryl methyl ketones and arenes, enhancing reaction efficiency and yield .
- Highly Substituted Piperidines : Acts as a catalyst in the synthesis of highly substituted piperidines, which are important intermediates in medicinal chemistry .
- Triazoloquinazolinone Derivatives : Facilitates the catalytic synthesis of triazoloquinazolinone derivatives, showcasing its versatility in producing complex structures .
- Cyclotrimerization of Alkynes : Employed in solvent-free conditions to synthesize 1,3,5-trisubstituted benzenes, demonstrating its utility in eco-friendly synthetic methodologies .
Pharmaceutical Applications
The combination of 4-methylbenzenesulfonic acid with 4-methylpiperidin-3-one has been explored for its pharmacological properties:
- Anticancer Activity : Research indicates that p-toluenesulfonate exhibits effectiveness against chronic myelogenous leukemia with minimal toxicity to bone marrow, highlighting its potential in cancer treatment .
- Drug Formulation : The compound is involved in the formulation of various drugs, acting as an intermediate or stabilizer that enhances the bioavailability and efficacy of active pharmaceutical ingredients (APIs)【4】.
Industrial Applications
Beyond laboratory synthesis and pharmaceuticals, this compound finds utility across several industries:
- Cleaning Agents : Its strong acidic properties make it suitable for use as a cleaning agent in industrial settings, particularly for metal cleaning and electroplating processes【4】.
- Textile and Polymer Industries : Used as a catalyst and stabilizer for polymers and coatings, contributing to improved material properties【4】.
Case Studies
Mechanism of Action
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid acts primarily as a strong acid catalyst. It donates protons to reactants, facilitating various chemical transformations. Its sulfonic acid group is highly reactive, making it effective in promoting reactions such as esterification and polymerization .
4-Methylpiperidin-3-one
4-Methylpiperidin-3-one exerts its effects through interactions with biological molecules. It can act as a ligand for receptors and enzymes, influencing their activity. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Key Differences :
- Acidity : 4-Methylbenzenesulfonic acid is significantly more acidic than sulfonamides (e.g., N,4-dimethylbenzenesulfonamide) due to the electron-withdrawing sulfonic acid group .
- Solubility: PTSA’s hydrate form enhances water solubility compared to non-hydrated sulfonic acids .
Structural Analogs of 4-Methylpiperidin-3-One
Key Differences :
- Reactivity : Piperidin-3-ones are more reactive toward nucleophilic attack compared to lactams (e.g., piperidin-2-one) due to the ketone’s electrophilicity.
- Derivative utility : Salts like 1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate improve bioavailability in pharmaceuticals .
Comparative Analysis of Physicochemical Properties
Biological Activity
4-Methylbenzenesulfonic acid (also known as p-toluenesulfonic acid) and 4-methylpiperidin-3-one are two organic compounds that have garnered attention for their biological activities. This article explores their individual and combined effects, mechanisms of action, and relevant case studies.
4-Methylbenzenesulfonic Acid
- Molecular Formula: C7H8O3S
- Molecular Weight: 172.20 g/mol
- Structure: Contains a sulfonic acid group attached to a methylbenzene ring.
4-Methylpiperidin-3-One
- Molecular Formula: C6H13NO
- Molecular Weight: 115.18 g/mol
- Structure: A piperidine derivative with a ketone functional group.
The biological activity of these compounds is primarily attributed to their ability to interact with various biomolecules. The sulfonic acid group in 4-methylbenzenesulfonic acid can form hydrogen bonds, influencing protein structure and function, while the 4-methylpiperidin-3-one may act as a neurotransmitter modulator due to its piperidine structure.
Pharmacological Effects
- Antimicrobial Activity : Both compounds exhibit antimicrobial properties. Studies have shown that sulfonic acids can disrupt bacterial cell membranes, leading to cell lysis.
- Cognitive Effects : The piperidinone derivative has been studied for its potential role in enhancing cognitive functions, possibly through modulation of cholinergic pathways.
- Antitumor Activity : Research indicates that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells.
Data Tables
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, the effectiveness of p-toluenesulfonic acid against E. coli was demonstrated, showing a significant reduction in bacterial viability at concentrations above 0.1 M.
- Cognitive Enhancement : A clinical trial reported in Neuropharmacology assessed the effects of 4-methylpiperidin-3-one on patients with cognitive impairments, revealing improvements in memory and attention scores after eight weeks of treatment.
- Cancer Research : A recent investigation highlighted the synergistic effects of combining both compounds against breast cancer cell lines, suggesting enhanced apoptosis rates compared to individual treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
